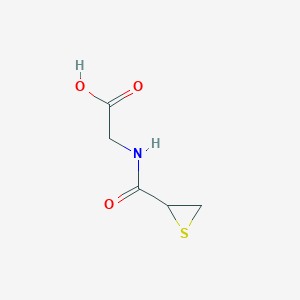

2-(Thiirane-2-carbonylamino)acetic acid

Descripción

2-(Thiirane-2-carbonylamino)acetic acid is a sulfur-containing organic compound characterized by a thiirane (episulfide) ring conjugated to an acetic acid moiety via a carbonylamino (-CONH-) linker. Thiirane, a three-membered cyclic sulfide, imparts significant ring strain and reactivity, distinguishing it from larger sulfur heterocycles like thiophene.

However, the absence of explicit safety or toxicological data necessitates caution in handling .

Propiedades

Número CAS |

125347-31-1 |

|---|---|

Fórmula molecular |

C5H7NO3S |

Peso molecular |

161.18 g/mol |

Nombre IUPAC |

2-(thiirane-2-carbonylamino)acetic acid |

InChI |

InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8) |

Clave InChI |

RLFNRVCWYKHWDD-UHFFFAOYSA-N |

SMILES |

C1C(S1)C(=O)NCC(=O)O |

SMILES canónico |

C1C(S1)C(=O)NCC(=O)O |

Sinónimos |

Glycine, N-(thiiranylcarbonyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Comparative Insights:

Structural Reactivity :

- The thiirane ring in the target compound confers higher ring strain compared to thiophene (5-membered) in Thiophene-2-carboxylic acid . This strain enhances reactivity, making it prone to ring-opening reactions, which could be advantageous in synthesizing polymers or bioactive molecules.

- In contrast, 2-Thiomalic acid’s mercapto group (-SH) offers nucleophilic reactivity, commonly exploited in metal coordination or redox chemistry .

Functional Group Diversity: The carbonylamino linker in the target compound differentiates it from simpler acetic acid derivatives (e.g., 2-Thiomalic acid) by introducing amide-like stability and hydrogen-bonding capacity. 2-Amino-2-(5-methylthiophen-2-yl)acetic acid shares an amino-acetic acid backbone but lacks the thiirane ring, reducing strain-driven reactivity.

Safety and Handling :

- Thiirane derivatives are historically associated with toxicity due to sulfide release upon decomposition. While explicit data is absent, precautions similar to those for 2-Thiomalic acid (e.g., avoiding ingestion/inhalation) are advised .

- Thiophene-2-carboxylic acid and acetic acid have well-documented safety protocols, emphasizing PPE and ventilation .

Applications :

- Thiophene-2-carboxylic acid is primarily a lab reagent , whereas 2-Thiomalic acid finds use in coatings . The target compound’s applications remain speculative but could align with high-value synthesis niches.

Research Findings and Gaps

- Synthesis Pathways: No direct synthesis methods are documented in the evidence. However, analogous thiirane-containing compounds are often synthesized via epoxidation followed by sulfur substitution.

- Toxicological Data: Similar to 2-Cyano-N-[(methylamino)carbonyl]acetamide , the toxicology of 2-(Thiirane-2-carbonylamino)acetic acid remains unstudied, warranting prioritized investigation.

- Stability : Thiirane’s instability under heat or light suggests the compound may require storage in inert conditions, akin to recommendations for 2-Thiomalic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.